tert-Butyl 6-bromo-5-cyanopicolinate
Description
tert-Butyl 6-bromo-5-cyanopicolinate is a heterocyclic compound derived from picolinic acid, featuring a tert-butyl ester group, a bromine atom at the 6-position, and a cyano group at the 5-position. Its molecular formula is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.13 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the cyano group serves as an electron-withdrawing moiety, influencing electronic properties and biological interactions .
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
tert-butyl 6-bromo-5-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-11(2,3)16-10(15)8-5-4-7(6-13)9(12)14-8/h4-5H,1-3H3 |
InChI Key |
AQTVSKRJJMIGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-5-cyanopicolinate typically involves the bromination of a picolinic acid derivative followed by the introduction of a cyano group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-5-cyanopicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation and Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products like tert-Butyl 6-azido-5-cyanopicolinate or tert-Butyl 6-thio-5-cyanopicolinate.
Oxidation and Reduction Reactions: Products like tert-Butyl 6-amino-5-cyanopicolinate or tert-Butyl 6-carboxy-5-cyanopicolinate.
Coupling Reactions: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Chemistry: tert-Butyl 6-bromo-5-cyanopicolinate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and as a building block for the synthesis of biologically active molecules .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-5-cyanopicolinate depends on its specific applicationThe presence of the cyano and bromine groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Key Insights:
Halogen Substituents: Bromine at position 6 (vs. 5) increases steric bulk and polarizability, enhancing reactivity in nucleophilic substitutions and cross-coupling reactions compared to chlorine analogs . Chlorine analogs (e.g., tert-Butyl 6-chloro-5-cyanopicolinate) exhibit lower reactivity due to smaller atomic size and higher electronegativity .
Functional Groups: The cyano group at position 5 acts as a strong electron-withdrawing group, directing electrophilic substitutions and stabilizing intermediates in synthesis . Trifluoromethyl groups (e.g., in Ethyl 5-bromo-3-(trifluoromethyl)picolinate) improve metabolic stability but reduce solubility compared to cyano substituents .
Ester Groups :
- tert-Butyl esters increase lipophilicity and steric shielding, slowing hydrolysis and improving membrane permeability compared to methyl or ethyl esters .
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